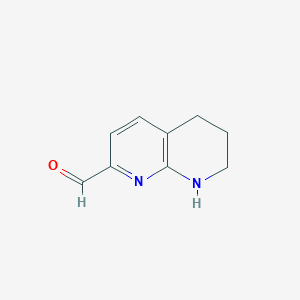
5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-carbaldehyd
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is a heterocyclic organic compound belonging to the naphthyridine family This compound features a fused ring structure consisting of a pyridine ring fused to a pyrimidine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: In the field of chemistry, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is being investigated for its potential use in medical applications. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Wirkmechanismus
Target of Action
It is known that naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and are used in the treatment of several human diseases . They are also used in diagnostics, agriculture, industrial endeavors, and photophysical applications .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines are known to influence a wide range of pathways due to their diverse biological activities .
Result of Action
Naphthyridines are known to have a wide range of effects due to their diverse biological activities .
Biochemische Analyse
Biochemical Properties
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as oxidoreductases. These interactions often involve the aldehyde group of the compound, which can form covalent bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity .
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes by forming covalent bonds with their active sites. This inhibition can alter the enzyme’s conformation and reduce its catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde can change over time. The compound is relatively stable under standard storage conditions (2-8°C, inert atmosphere), but it can degrade when exposed to light or higher temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde vary with dosage in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .
Metabolic Pathways
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, thereby influencing its function and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as a 1,8-naphthyridine derivative, under specific reaction conditions. The reaction may involve the use of catalysts, such as transition metals, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Addition: Addition reactions may involve the use of organometallic reagents, such as Grignard reagents.
Major Products Formed: The reactions of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde can lead to the formation of various products, including oxidized derivatives, reduced forms, substituted derivatives, and addition products.
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine
1,6-Naphthyridine
1,5-Naphthyridine
Uniqueness: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is unique due to its specific structural features and reactivity. Compared to other naphthyridines, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h3-4,6H,1-2,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAACFNQDNFJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619204 | |
| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204452-93-7 | |
| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204452-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


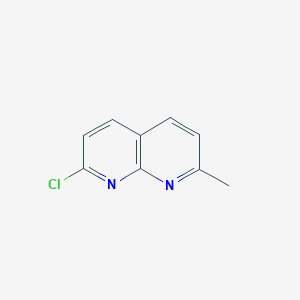
![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B1358012.png)
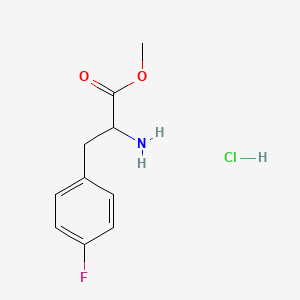


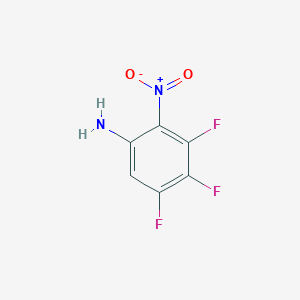

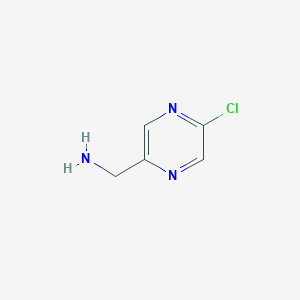

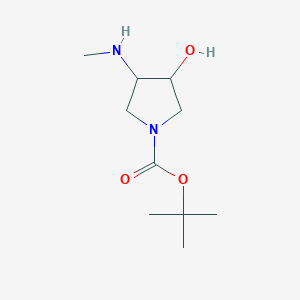
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)
